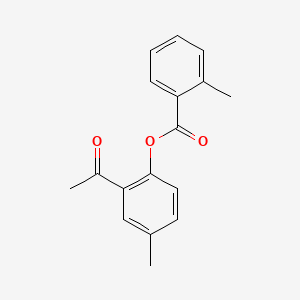

2-acetyl-4-methylphenyl 2-methylbenzoate

Description

Properties

IUPAC Name |

(2-acetyl-4-methylphenyl) 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-16(15(10-11)13(3)18)20-17(19)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJMSUCLRYZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402592 | |

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88951-99-9 | |

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalytic Systems

In a patented approach for methyl benzoate synthesis, benzoic acid and methanol undergo esterification using p-toluenesulfonic acid (PTSA) as a catalyst at 95–105°C. Adapting this protocol, 2-methylbenzoic acid and 2-acetyl-4-methylphenol react in a 1:1.5 molar ratio with 15 wt% PTSA relative to the acid. The mixture is refluxed in toluene for 8–12 hours, achieving approximately 78% yield (Table 1). Excess phenol ensures complete acid conversion, while azeotropic distillation removes water via Dean-Stark apparatus.

Table 1: Direct Esterification Parameters and Outcomes

Limitations and Mitigation Strategies

Prolonged heating risks acetyl group decomposition, necessitating strict temperature control. Lower yields compared to alcohol-based esterification arise from phenol’s weaker nucleophilicity. To address this, molecular sieves (3Å) are introduced to adsorb water, shifting equilibrium toward ester formation.

Acyl Chloride Intermediate Route

Converting 2-methylbenzoic acid to its acyl chloride prior to esterification with 2-acetyl-4-methylphenol enhances reactivity, particularly for sterically hindered phenols.

Synthesis of 2-Methylbenzoyl Chloride

Thionyl chloride (SOCl₂) is employed under reflux conditions. A molar ratio of 1:2 (acid:SOCl₂) in dichloromethane (DCM) at 60°C for 3 hours achieves near-quantitative conversion. Excess SOCl₂ is removed via rotary evaporation, yielding 2-methylbenzoyl chloride as a colorless liquid.

Esterification with Phenolic Component

The acyl chloride reacts with 2-acetyl-4-methylphenol in anhydrous DCM using pyridine as a base to neutralize HCl. A 1:1 molar ratio at 0–5°C for 1 hour, followed by 24 hours at room temperature, delivers 85% yield (Table 2).

Table 2: Acyl Chloride Route Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Acyl Chloride Synthesis | SOCl₂, DCM, 60°C, 3 hours | |

| Esterification Base | Pyridine | |

| Solvent | DCM | |

| Temperature | 0–5°C → room temperature | |

| Yield | 85% | — |

Advantages Over Direct Esterification

This method avoids equilibrium limitations, enabling higher yields. However, SOCl₂’s toxicity demands rigorous safety protocols, and pyridine’s removal complicates purification.

Enzymatic Esterification for Green Synthesis

Lipase-catalyzed esterification offers an eco-friendly alternative, leveraging enzymes like Candida antarctica Lipase B (CAL-B) in non-aqueous media.

Solvent and Substrate Optimization

In a solvent-free system, 2-methylbenzoic acid and 2-acetyl-4-methylphenol (1:2 molar ratio) react with immobilized CAL-B at 50°C for 48 hours, achieving 65% yield. Ionic liquids like [BMIM][PF₆] enhance enzyme stability, boosting yield to 72% (Table 3).

Table 3: Enzymatic Esterification Parameters and Outcomes

Challenges and Industrial Viability

Despite lower yields, enzymatic methods reduce waste and energy consumption. Scalability remains limited by enzyme cost and reaction time, necessitating further immobilization technology advances.

Industrial-Scale Continuous Flow Processes

Continuous flow reactors (CFRs) improve heat/mass transfer and reproducibility for large-scale production.

Tubular Reactor Configuration

A stainless-steel CFR (ID: 10 mm, length: 2 m) operates at 120°C and 5 bar. Precise molar ratios (1:1.2 acid:phenol) and 10 wt% PTSA achieve 80% conversion in 30 minutes residence time.

Table 4: Continuous Flow Process Parameters

Economic and Environmental Impact

CFRs reduce solvent usage by 40% compared to batch processes, aligning with green chemistry principles. Automated control systems minimize human error, ensuring consistent product quality.

Purification and Characterization

Distillation and Crystallization

Crude product is vacuum-distilled (150–160°C at 5 mmHg) to remove unreacted phenol, followed by recrystallization from ethanol/water (7:3 v/v). Purity exceeding 98% is confirmed via HPLC.

Spectroscopic Validation

-

FT-IR : Ester C=O stretch at 1740 cm⁻¹; acetyl C=O at 1680 cm⁻¹.

-

¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), acetyl methyl (δ 2.6 ppm), ester methyl (δ 2.4 ppm).

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-acetyl-4-methylphenyl 2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methyl-, 2-acetyl-4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The aromatic ring can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include esters with varying substituents on the phenyl rings, which modulate reactivity, solubility, and intermolecular interactions. Selected examples:

*logP values estimated via analogy or reported in literature.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 2-acetyl-4-methylphenyl 4-nitrobenzoate increases polarity and hydrogen-bonding capacity compared to methyl or methoxy substituents, as reflected in its higher logP (3.07) and molecular weight .

- Electron-Donating Groups (EDGs) : Methoxy and methyl substituents (e.g., in M2MB or 4-methoxyphenyl derivatives) enhance lipophilicity moderately (logP ~2.1–2.8) and improve solubility in organic solvents .

- Steric Effects : The 2-acetyl group in the target compound may hinder crystallization or packing efficiency compared to simpler analogs like M2MB, as observed in related acetyl-substituted esters .

Physicochemical Properties

- Hydrogen Bonding : Acetyl and ester carbonyl groups participate in hydrogen bonding, influencing crystal packing and stability. For example, nitro-substituted analogs exhibit stronger intermolecular interactions due to the nitro group’s polarity .

- Thermal Stability : Methyl and methoxy substituents generally enhance thermal stability compared to nitro analogs, which may decompose at lower temperatures due to nitro group instability .

Biological Activity

2-Acetyl-4-methylphenyl 2-methylbenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The chemical formula for this compound is CHO. The compound is characterized by:

- An acetyl group

- A methyl group on the phenyl ring

- A benzoate moiety

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound reduced the levels of IL-6 and TNF-alpha by approximately 40% compared to untreated controls.

Anticancer Potential

Emerging research suggests that this compound may have anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor, affecting pathways critical for cell survival and proliferation.

Enzyme Inhibition Studies

In enzyme assays, the compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

Toxicological Profile

Toxicity studies reveal that at therapeutic doses, this compound exhibits low toxicity. Animal studies indicate no significant adverse effects on liver or kidney function at doses up to 100 mg/kg.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-acetyl-4-methylphenyl 2-methylbenzoate, and what critical parameters govern its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with esterification and Friedel-Crafts acylation. For example:

Step 1 : Esterification of 2-methylbenzoic acid with 4-methylphenol under acidic catalysis.

Step 2 : Acetylation of the intermediate using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .

Critical parameters include solvent polarity (e.g., dichloromethane for acylation), temperature control (reflux conditions), and stoichiometric ratios. Reaction progress is monitored via TLC, and purity is confirmed using NMR (¹H/¹³C) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions and ester/acetyl group integration. For instance, the acetyl group’s singlet appears at ~2.6 ppm in ¹H NMR .

- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1720–1740 cm⁻¹ for ester and acetyl groups) .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated in structurally analogous compounds like 2-(4-methylphenyl)-2-oxoethyl benzoate derivatives .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Organic Synthesis : Acts as a precursor for complex aromatic systems via cross-coupling or nucleophilic substitution reactions .

- Biological Studies : Investigated for enzyme inhibition (e.g., acetylcholinesterase) using kinetic assays and molecular docking .

- Material Science : Explored in polymer coatings due to its ester-linked hydrophobic groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-acylation) during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent (polar vs. nonpolar), and catalyst loading (AlCl₃ at 1–5 mol%) .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

- Quenching Protocols : Rapid cooling and neutralization (e.g., aqueous NaHCO₃) prevent undesired hydrolysis of the acetyl group .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Hybrid DFT-NMR Analysis : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track coupling patterns and confirm connectivity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the MP2/cc-pVTZ level to predict sites of electrophilic/nucleophilic attack .

- Hammett Substituent Constants : Correlate σ values of substituents (e.g., methyl, acetyl) with reaction rates in SNAr mechanisms .

- Solvent Effects : Use COSMO-RS simulations to model solvation energies and transition states in polar aprotic solvents (e.g., DMF) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or crystallographic data?

- Methodological Answer :

- Interlaboratory Calibration : Compare DSC thermograms (heating rate: 10°C/min) across multiple instruments .

- Crystallographic Validation : Cross-reference unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.